(S)--Methylbenzyl ricinoleamide
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Overview
Description
(S)–Methylbenzyl ricinoleamide is a fatty acid amide derived from ricinoleic acid and methyl benzylamine. This compound has demonstrated potent growth inhibition of various cancer cell lines, including glioma, breast, ovarian, kidney, non-small cell lung, and prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (S)–Methylbenzyl ricinoleamide are not well-documented. the synthesis likely involves standard organic synthesis techniques, including the use of large-scale reactors and purification processes to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)–Methylbenzyl ricinoleamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group in (S)–Methylbenzyl ricinoleamide can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of (S)–Methylbenzyl ricinoleamide, as well as substituted amides depending on the reagents used.
Scientific Research Applications
(S)–Methylbenzyl ricinoleamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its biological activity, particularly its growth inhibition effects on various cancer cell lines
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit cancer cell growth
Industry: Potential use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of (S)–Methylbenzyl ricinoleamide involves its interaction with specific molecular targets in cancer cells. The compound likely interferes with cellular pathways critical for cancer cell growth and survival, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved are not fully elucidated but may include key signaling proteins and enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Ricinoleic acid: The parent compound from which (S)–Methylbenzyl ricinoleamide is derived.
Methyl benzylamine: The amine component used in the synthesis of (S)–Methylbenzyl ricinoleamide.
Other fatty acid amides: Compounds with similar structures and biological activities.
Uniqueness
(S)–Methylbenzyl ricinoleamide is unique due to its specific combination of ricinoleic acid and methyl benzylamine, resulting in potent growth inhibition of various cancer cell lines . Its unique structure and biological activity distinguish it from other fatty acid amides and related compounds.
Properties
Molecular Formula |
C26H43NO2 |
---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(E,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H43NO2/c1-3-4-5-15-20-25(28)21-16-10-8-6-7-9-11-17-22-26(29)27-23(2)24-18-13-12-14-19-24/h10,12-14,16,18-19,23,25,28H,3-9,11,15,17,20-22H2,1-2H3,(H,27,29)/b16-10+/t23-,25+/m0/s1 |
InChI Key |
SIPLDWKCFLEICO-NXTHFPHRSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C/CCCCCCCC(=O)N[C@@H](C)C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1)O |
Origin of Product |
United States |
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